molecular formula C11H12N2O2 B1609768 3-amino-3-(1H-indol-3-yl)propanoic Acid CAS No. 5814-94-8

3-amino-3-(1H-indol-3-yl)propanoic Acid

Cat. No. B1609768
CAS RN: 5814-94-8
M. Wt: 204.22 g/mol
InChI Key: VCQANZIIRHWOIU-UHFFFAOYSA-N
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Description

“3-amino-3-(1H-indol-3-yl)propanoic Acid” is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .


Molecular Structure Analysis

The molecular structure of “3-amino-3-(1H-indol-3-yl)propanoic Acid” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C11H11NO2 and the molecular weight is 189.2105 .

Scientific Research Applications

Signaling Molecule in Microbes

Indole, a core component of 3-amino-3-(1H-indol-3-yl)propanoic Acid, is a signaling molecule produced by bacteria. It plays a crucial role in microbial communication, particularly in the human gut .

Flavor and Fragrance Applications

Indole has value in the food industry and perfumery due to its unique aroma. It can be used to enhance the flavor and fragrance of various products .

Production of Natural Colorants

Derivatives of indole can be used to produce natural colorants. These derivatives can be oxygenated or halogenated compounds .

Therapeutic Potential

Indole derivatives have shown promising bioactivity with therapeutic potential to treat human diseases. They can be used in the development of new drugs .

Anti-Inflammatory and Analgesic Activities

Some indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, have shown anti-inflammatory and analgesic activities .

Bacterial Signaling

Indole plays a significant role in bacterial signaling. Multiple bacterial species have developed quorum sensing (QS) to adapt and survive in natural communities .

Destroying Persister Cells

Substituted indole derivatives have been found effective in destroying persister cells of certain bacteria by damaging their membranes .

Versatile Chemical Compound for Research

(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid, a derivative of 3-amino-3-(1H-indol-3-yl)propanoic Acid, is used in scientific research due to its complex structure and diverse applications.

properties

IUPAC Name

3-amino-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(5-11(14)15)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,13H,5,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQANZIIRHWOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461598
Record name 3-amino-3-(1H-indol-3-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-3-(1H-indol-3-yl)propanoic Acid

CAS RN

5814-94-8
Record name 3-amino-3-(1H-indol-3-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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